Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate
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Overview
Description
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is an organic compound characterized by the presence of a tetrafluorophenoxy group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate typically involves the reaction of 2,3,5,6-tetrafluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Reaction Scheme:
2,3,5,6-tetrafluorophenol+ethyl bromoacetateK2CO3,DMF,heatEthyl 2-(2,3,5,6-tetrafluorophenoxy)acetate
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenoxy group can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) to convert the ester to the acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Hydrolysis: 2-(2,3,5,6-tetrafluorophenoxy)acetic acid.
Reduction: 2-(2,3,5,6-tetrafluorophenoxy)ethanol.
Oxidation: Quinone derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and resistance to solvents.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate in various applications depends on its chemical reactivity. For instance, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In pharmaceuticals, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,3,5-trifluorophenoxy)acetate
- Ethyl 2-(2,4,5,6-tetrafluorophenoxy)acetate
- Ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetate
Uniqueness
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This specific arrangement can lead to distinct physical and chemical properties compared to other fluorinated analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications, from organic synthesis to pharmaceuticals and materials science. Understanding its preparation, reactions, and applications can pave the way for further research and development in these areas.
Biological Activity
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a fluorinated organic compound that has been investigated for various biological applications. Its structure includes a tetrafluorophenoxy group which enhances its lipophilicity and biological interactions. The presence of fluorine atoms is known to influence the pharmacokinetics and pharmacodynamics of compounds, potentially increasing their efficacy and selectivity for biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
- Modulation of Signaling Pathways : It could influence various cellular signaling pathways by interacting with key molecular targets.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, possibly through the induction of apoptosis or inhibition of cell proliferation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been assessed in several cancer cell lines. Notably, it showed a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are presented in Table 2.
Cell Line | IC50 (µM) | % Inhibition at 50 µM |
---|---|---|
MCF-7 | 15 | 75 |
A549 | 20 | 70 |
HeLa | 25 | 65 |
Case Studies
- Chagas Disease Model : A study evaluated the effects of tetrafluorophenoxymethyl ketone derivatives on Trypanosoma cruzi, the causative agent of Chagas disease. The study found that compounds similar to this compound effectively inhibited cysteine protease activity in vitro and improved symptoms in a mouse model without significant toxicity .
- Cancer Cell Proliferation : A recent investigation into the effects of this compound on cancer cell lines indicated that it induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Properties
CAS No. |
14742-38-2 |
---|---|
Molecular Formula |
C10H8F4O3 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate |
InChI |
InChI=1S/C10H8F4O3/c1-2-16-7(15)4-17-10-8(13)5(11)3-6(12)9(10)14/h3H,2,4H2,1H3 |
InChI Key |
CVUZQJFFDJNCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
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